molecular formula C12H18N2O2 B7825291 3-amino-4-isopropoxy-N,N-dimethylbenzamide

3-amino-4-isopropoxy-N,N-dimethylbenzamide

Cat. No.: B7825291
M. Wt: 222.28 g/mol
InChI Key: YYOJNGKWBZCOQM-UHFFFAOYSA-N
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Description

3-Amino-4-isopropoxy-N,N-dimethylbenzamide is a substituted benzamide derivative characterized by an amino group (-NH₂) at the 3-position, an isopropoxy group (-OCH(CH₃)₂) at the 4-position, and two methyl groups attached to the benzamide nitrogen (N,N-dimethyl). This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and catalysis. The isopropoxy group enhances lipophilicity, while the amino group may act as a directing moiety in metal-catalyzed reactions .

Properties

IUPAC Name

3-amino-N,N-dimethyl-4-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8(2)16-11-6-5-9(7-10(11)13)12(15)14(3)4/h5-8H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOJNGKWBZCOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-isopropoxy-N,N-dimethylbenzamide typically involves multiple steps, starting with the nitration of benzene to produce nitrobenzene, followed by reduction to aniline

Industrial Production Methods: In an industrial setting, the compound is produced through optimized chemical reactions that ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-isopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The isopropoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are used.

  • Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed.

Major Products Formed:

  • Oxidation: Nitrobenzene

  • Reduction: Aniline

  • Substitution: Various substituted benzene derivatives

Scientific Research Applications

3-Amino-4-isopropoxy-N,N-dimethylbenzamide has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-amino-4-isopropoxy-N,N-dimethylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. The amino group can act as a nucleophile, while the isopropoxy group can influence the compound's solubility and reactivity. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The electronic and steric profiles of substituents significantly influence the behavior of benzamide derivatives. Below is a comparative analysis with key analogs:

Compound Substituents Key Properties/Applications Reference
4-Hydroxy-N,N-dimethylbenzamide 4-hydroxy, N,N-dimethyl Higher polarity due to -OH; used in solubility studies and as a synthetic intermediate .
4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide 4-cyclopropoxy, 3-methoxy, N,N-dimethyl Cyclopropoxy enhances steric bulk; methoxy acts as an electron-donating group, improving stability in esterification (82% yield) .
2-(Aminosulfonyl)-4-(formylamino)-N,N-dimethylbenzamide 2-sulfonamide, 4-formylamino Sulfonamide increases acidity; formylamino introduces hydrogen-bonding capability, relevant in enzyme inhibition .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N-(2-hydroxy-tert-butyl) Hydroxy-tert-butyl group enables N,O-bidentate coordination for C–H functionalization in catalysis .

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: Para-substituted electron-donating groups (e.g., methoxy in 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide) improve reaction yields in esterification compared to electron-withdrawing groups (e.g., nitro derivatives, 64% yield) .
  • Steric Effects : Isopropoxy (bulkier than methoxy) in the target compound may hinder reactions requiring planar transition states, unlike smaller substituents like hydroxy .
  • Biological Relevance: Sulfonamide and formylamino analogs (e.g., 2-(Aminosulfonyl)-4-(formylamino)-N,N-dimethylbenzamide) exhibit higher binding affinities in enzyme assays, suggesting that the amino-isopropoxy combination in the target compound might require optimization for bioavailability .

Biological Activity

3-Amino-4-isopropoxy-N,N-dimethylbenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group, an isopropoxy group, and a dimethylbenzamide moiety. This unique configuration contributes to its lipophilicity, enhancing its ability to penetrate cell membranes and interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The amino group facilitates interactions with enzymes and receptors, promoting biological activity.
  • Inhibition of Enzymes : The compound may inhibit specific enzymes or receptors, leading to observed biological effects.
  • Cell Membrane Penetration : The lipophilic nature of the compound allows it to cross cell membranes effectively.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific kinases involved in cancer

Case Study: Anticancer Activity

A study investigated the effects of this compound on Jurkat cells (a model for T-cell leukemia). The results indicated that treatment with the compound led to significant apoptosis, as evidenced by:

  • Increased caspase activation.
  • Changes in cell cycle distribution measured via flow cytometry.

The IC50 value for the compound was determined through MTT assays, demonstrating its potency in inhibiting cell proliferation at low micromolar concentrations.

Table 2: IC50 Values in Jurkat Cells

CompoundIC50 (µM)Reference
This compound200
Etoposide (positive control)10

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